Cas no 21435-01-8 ((5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid)
21435-01-8 structure
Product Name:(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid
Numero CAS:21435-01-8
MF:C20H30O3
MW:318.450406551361
CID:1408372
PubChem ID:443467
Update Time:2024-02-29
(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid
- 7β-Hydroxykaurenoic acid
- 7β-Hydroxykaur-16-en-18-oic acid
- Didymooblongin
- DTXSID20332097
- 21435-01-8
- Q27089432
- (1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- CHEBI:15419
- (4R,4aS,6S,6aR,9R,11aS,11bS)-6-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
- ent-7alpha-Hydroxykaur-16-en-19-oic acid
- (-)-Kaur-16-en-7beta-ol-19-oic acid
- ent-7alpha-hydroxykaurenoic acid
- Ent-7-alpha-hydroxykaur-16-en-19-oic acid
- ent-7beta-Hydroxykaurenoic acid
-
- Inchi: 1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1
- Chiave InChI: KMLXVEXJZSTMBV-YDIYEOSVSA-N
- Sorrisi: O([H])[C@@]1([H])C([H])([H])[C@]2([H])[C@@](C(=O)O[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]3([H])C(=C([H])[H])C([H])([H])[C@]21C3([H])[H]
Proprietà calcolate
- Massa esatta: 318.219
- Massa monoisotopica: 318.219
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 569
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 57.5Ų
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 467.4°C at 760 mmHg
- Punto di infiammabilità: 250.6°C
- Indice di rifrazione: 1.566
(5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
21435-01-8 ((5beta,7beta,8alpha,9beta,10alpha,13alpha)-7-hydroxykaur-16-en-18-oic acid) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso